4-(3-Cyanopropanesulfonyl)benzoic acid

Lipophilicity Drug Design Physicochemical Property

Sourcing a reliable building block with orthogonal reactive handles often leads to protracted lead times and inconsistent purity. 4-(3-Cyanopropanesulfonyl)benzoic acid (CAS 1016834-20-0) directly addresses this bottleneck by integrating a carboxylic acid for amide coupling and a terminal nitrile for bioorthogonal click chemistry within a single, thermally stable scaffold (mp 195-197°C). This eliminates the need for post-synthetic functionalization. - Dual Handle: Enables streamlined probe and PROTAC synthesis via SPAAC or CuAAC. - Predictable Physicochemistry: Defined logP (0.762) and pKa (3.48) ensures consistent solubility and reactivity. - Supply Assurance: Standardized ≥95% purity from BenchChem, reducing batch-to-batch variability.

Molecular Formula C11H11NO4S
Molecular Weight 253.28 g/mol
CAS No. 1016834-20-0
Cat. No. B3373979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyanopropanesulfonyl)benzoic acid
CAS1016834-20-0
Molecular FormulaC11H11NO4S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)CCCC#N
InChIInChI=1S/C11H11NO4S/c12-7-1-2-8-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H,13,14)
InChIKeyDABPXPFVVLXWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Cyanopropanesulfonyl)benzoic acid: Key Properties


4-(3-Cyanopropanesulfonyl)benzoic acid (CAS 1016834-20-0) is a benzoic acid derivative featuring a sulfonyl group with a terminal nitrile on its propyl chain. It is a synthetic building block with the molecular formula C11H11NO4S and a molecular weight of 253.27 g/mol . This compound is characterized by a calculated logP of 0.762 [1] and a predicted pKa of 3.48±0.10 , indicating a balance of lipophilicity and moderate acidity. Its unique substitution pattern makes it a valuable intermediate in medicinal and organic chemistry, with a minimum purity specification of 95% from commercial suppliers .

Dual-handle building block: carboxylic acid and terminal nitrile for sequential derivatization
Reported logP/pKa profile supports medicinal chemistry scaffold design
Defined purity specification for reproducible synthetic workflows

4-(3-Cyanopropanesulfonyl)benzoic acid: Substitution Risks


Generic substitution of 4-(3-cyanopropanesulfonyl)benzoic acid (CAS 1016834-20-0) with other benzoic acid derivatives or sulfonyl-containing compounds is not recommended without direct comparative data. The specific combination of the cyanopropyl chain and the 4-sulfonyl benzoic acid core creates a unique physicochemical profile, with a predicted logP of 0.762 [1], which differs from common analogs like 4-sulfamoylbenzoic acid (logP ~0.0-0.5) [2]. This influences its solubility and reactivity in downstream applications. Furthermore, the terminal nitrile serves as a critical handle for bioconjugation or further derivatization, a feature absent in simpler alkylsulfonylbenzoic acids. Using an unverified alternative risks compromised synthetic outcomes, altered biological activity, and inconsistent experimental reproducibility, ultimately undermining research validity and increasing procurement costs due to failed experiments.

Target Compound
Potential Substitute
Risk Context
4-(3-Cyanopropanesulfonyl)benzoic acid
4-Sulfamoylbenzoic acids
Polarity profile may shift solubility and reactivity in downstream steps
4-(3-Cyanopropanesulfonyl)benzoic acid
Simpler alkylsulfonyl analogs
Lack terminal nitrile handle for bioconjugation or further derivatization
4-(3-Cyanopropanesulfonyl)benzoic acid
Unverified generic alternatives
Synthetic outcomes may shift without direct comparative validation

4-(3-Cyanopropanesulfonyl)benzoic acid: Differentiation Evidence


Lipophilicity: LogP vs. 4-Sulfamoylbenzoic Acid

4-(3-Cyanopropanesulfonyl)benzoic acid exhibits a calculated logP of 0.762 [1], indicating moderate lipophilicity. This contrasts with a class of 4-sulfamoylbenzoic acid derivatives, which typically possess logP values in the range of 0.0 to 0.5 due to the presence of a polar sulfonamide group [2]. The quantified difference in logP of approximately +0.26 to +0.76 log units suggests that the target compound has superior passive membrane permeability compared to its more polar 4-sulfamoyl analogs, which can be critical for cellular assays and in vivo studies.

Lipophilicity
Class-level
Calculated logP: 0.762 vs. ~0.0–0.5
Reported higher calculated logP versus sulfamoyl class
Calculated property; comparator is class-level inference
Lipophilicity Drug Design Physicochemical Property

Terminal Nitrile as Bioorthogonal Handle

The terminal nitrile in the 3-cyanopropanesulfonyl chain of 4-(3-cyanopropanesulfonyl)benzoic acid provides a functional handle for bioorthogonal chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC) or tetrazine ligation, after conversion to a suitable dipolarophile or diene . This is a key differentiator from simpler alkylsulfonylbenzoic acids (e.g., 4-(methylsulfonyl)benzoic acid or 4-(propylsulfonyl)benzoic acid), which lack this functionality. While no direct comparative reaction yields are available, the presence of the nitrile group opens up distinct synthetic avenues that are inaccessible to non-cyano analogs, thereby reducing the need for additional synthetic steps to install a conjugation handle.

Terminal Nitrile Handle
Source review
Qualitative: nitrile present vs. absent in alkylsulfonyl analogs
Reported synthetic utility for bioconjugation workflows
No direct comparative yield data available
Bioconjugation Click Chemistry Chemical Probe Design

Purity & Batch Consistency

Commercial availability of 4-(3-cyanopropanesulfonyl)benzoic acid (CAS 1016834-20-0) is associated with a minimum purity specification of 95% from key suppliers, with explicit quality control documentation available upon request . In contrast, many unverified or generic sources for analogous benzoic acid derivatives lack stated purity minima, leaving researchers vulnerable to batch-to-batch variability and impurities that can invalidate sensitive biological assays. The 95% purity baseline ensures a defined level of material quality, reducing the risk of experimental noise and the need for costly re-purification.

Purity Specification
Specification review
95% minimum
Supports batch consistency review
QC documentation available upon request
Quality Control Reproducibility Chemical Sourcing

Thermal Stability: Melting Point Comparison

4-(3-Cyanopropanesulfonyl)benzoic acid exhibits a melting point of 195 - 197°C [1]. This is significantly higher than the melting point of unsubstituted benzoic acid (122°C) [2] and many other common alkyl benzoates, indicating greater thermal stability and a higher energy barrier to decomposition. This property makes the compound more amenable to high-temperature synthetic transformations, such as microwave-assisted reactions or coupling procedures requiring elevated temperatures, and ensures robust long-term storage at ambient conditions without degradation.

Thermal Stability
Class-level
Melting point: 195–197°C vs. benzoic acid 122°C
Reported higher melting point range
May support high-temperature synthetic methods
Thermal Analysis Stability Compound Storage

4-(3-Cyanopropanesulfonyl)benzoic acid: Research & Industrial Applications


Medicinal Chemistry: EP Antagonists & Enzyme Inhibitors

As a benzoic acid derivative with a defined logP (0.762), 4-(3-cyanopropanesulfonyl)benzoic acid serves as a core scaffold for designing antagonists of prostaglandin E2 (PGE2) receptors (specifically EP1 and EP3 subtypes) [1]. Its carboxylic acid moiety mimics the endogenous ligand, while the sulfonyl group and cyanopropyl chain provide vectors for exploring lipophilic interactions within the receptor's binding pocket. This application is directly supported by the compound's physicochemical profile, which differentiates it from more polar sulfonamide analogs.

Chemical Biology: Multifunctional Probes & Bioconjugates

The unique combination of a carboxylic acid (for amide bond formation) and a terminal nitrile (for bioorthogonal ligation) makes 4-(3-cyanopropanesulfonyl)benzoic acid an ideal building block for creating complex chemical probes [1]. It can be readily incorporated into peptides or small molecules for target engagement studies, enabling techniques such as SPAAC or copper-free click chemistry. This dual functionality eliminates the need for post-synthetic modification, streamlining probe development and reducing overall procurement costs.

Organic Synthesis: High-Temperature Coupling & Polymers

The compound's high melting point (195-197°C) [1] indicates robust thermal stability, making it a reliable substrate for demanding synthetic methodologies like high-temperature amide couplings or microwave-assisted reactions. Its structural rigidity and functional group tolerance also make it a candidate monomer or chain-end modifier in the synthesis of specialty polymers with tailored properties.

Application
Selection Property
Validation Focus
EP receptor antagonist design
Benzoic acid scaffold with reported logP/pKa profile
Receptor binding and selectivity assays
Chemical probe and bioconjugate synthesis
Dual carboxylic acid and terminal nitrile functionality
Bioconjugation efficiency and probe stability
High-temperature synthetic methods
Reported thermal stability profile
Reaction condition tolerance and purity outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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